
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with N,N-dimethylethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, affecting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-1H-imidazol-2-yl)methanol
- 2-(1-methyl-1H-imidazol-2-yl)-ethanol
- 1-(1H-imidazol-2-yl)ethanone
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is unique due to the presence of both the imidazole and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H17N3O2S |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
1-(1-ethylimidazol-2-yl)-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-5-12-7-6-10-9(12)8(2)15(13,14)11(3)4/h6-8H,5H2,1-4H3 |
Clave InChI |
SSXLOQMOBHOARA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(C)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



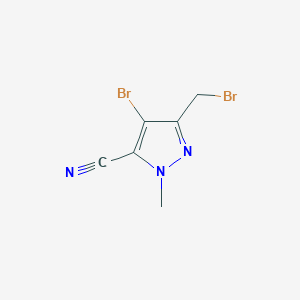
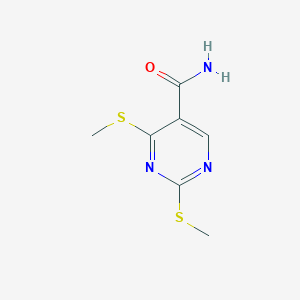
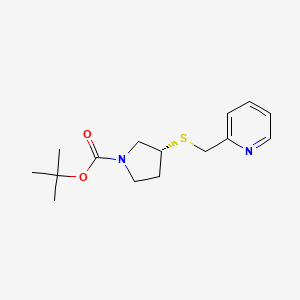
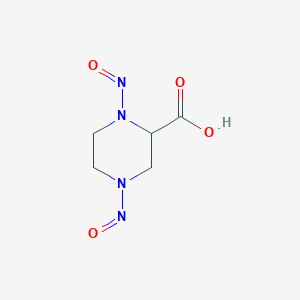
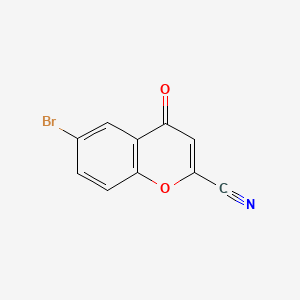

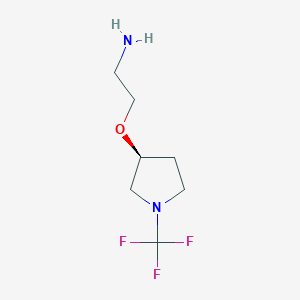
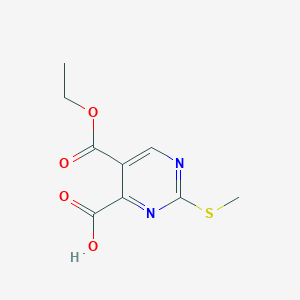

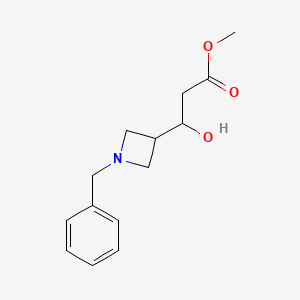
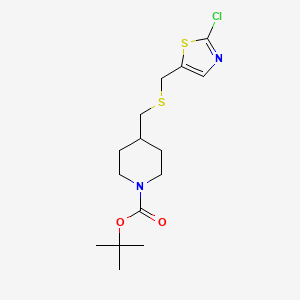
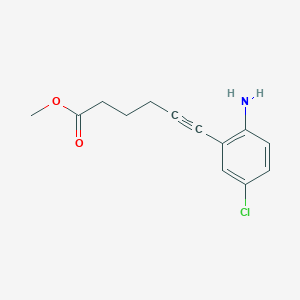
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
